4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide
Description
4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide: . This compound features a naphthalene ring system with a methoxy group and a pyrazole ring, making it a subject of interest for its unique chemical properties and biological activities.
Properties
IUPAC Name |
4-[(7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-9-14(15(20-21)16(18)22)19-17(23)12-5-3-4-10-6-7-11(24-2)8-13(10)12/h6-9,12H,3-5H2,1-2H3,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEZCVLXIBZHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2CCCC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. One common approach is to start with 1,2,3,4-tetrahydronaphthalene and introduce the methoxy group at the 7-position through a Friedel-Crafts alkylation reaction
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The pyrazole ring can undergo substitution reactions, where different functional groups can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often used.
Major Products Formed
Oxidation: : Formation of 7-hydroxy-1,2,3,4-tetrahydronaphthalene.
Reduction: : Formation of 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-ol.
Substitution: : Formation of various substituted pyrazoles depending on the reagent used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: : It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the methoxy group and the pyrazole ring. Similar compounds include:
Indole derivatives: : These compounds share the indole ring system and exhibit various biological activities.
Naphthalene derivatives: : Compounds with similar naphthalene cores but different substituents.
Pyrazole derivatives: : Other pyrazole-based compounds with different functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
